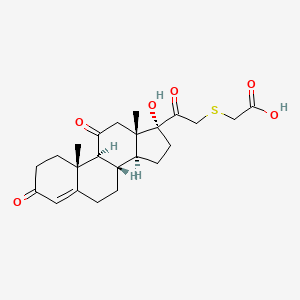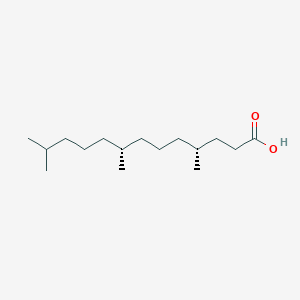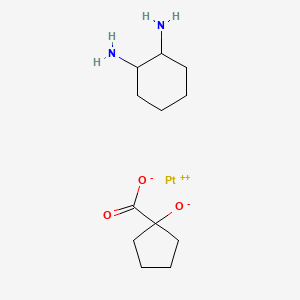
Platinum, (1,2-cyclohexanediammine-N,N')(1-hydroxycyclopentanecarboxylato(2-))-, (SP-4-3)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Platinum, (1,2-cyclohexanediammine-N,N’)(1-hydroxycyclopentanecarboxylato(2-))-, (SP-4-3)- is a complex platinum compound known for its unique coordination chemistry and potential applications in various fields. This compound features a platinum center coordinated to a 1,2-cyclohexanediammine ligand and a 1-hydroxycyclopentanecarboxylato ligand, forming a stable and versatile structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this platinum complex typically involves the reaction of platinum precursors with the appropriate ligands under controlled conditions. One common method is the reaction of potassium tetrachloroplatinate(II) with 1,2-cyclohexanediammine in the presence of a base, followed by the addition of 1-hydroxycyclopentanecarboxylic acid. The reaction is usually carried out in an aqueous or organic solvent at elevated temperatures to facilitate ligand exchange and complex formation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The platinum center in this complex can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can occur, typically involving reducing agents like sodium borohydride or hydrazine.
Substitution: Ligand substitution reactions are common, where the existing ligands can be replaced by other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, hydrazine, and other reducing agents.
Substitution: Various ligands such as phosphines, amines, or carboxylates can be used for substitution reactions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while reduction can produce platinum(II) complexes with different ligands.
Applications De Recherche Scientifique
This platinum complex has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation processes.
Medicine: Research is ongoing to explore its potential as an anticancer agent, leveraging its ability to interact with DNA and other cellular components.
Industry: The compound is used in the development of advanced materials, including sensors and electronic devices, due to its unique photophysical properties.
Mécanisme D'action
The mechanism of action of this platinum complex involves its interaction with molecular targets such as DNA, proteins, and enzymes. The platinum center can form covalent bonds with nucleophilic sites on these biomolecules, leading to the formation of cross-links and adducts. These interactions can disrupt cellular processes, inhibit enzyme activity, and induce apoptosis in cancer cells. The specific pathways involved depend on the nature of the ligands and the cellular context.
Comparaison Avec Des Composés Similaires
Cisplatin: A well-known platinum-based anticancer drug with a similar coordination environment but different ligands.
Carboplatin: Another platinum-based drug with a different ligand structure, offering improved safety and efficacy profiles.
Oxaliplatin: A platinum compound with a distinct ligand system, used in the treatment of colorectal cancer.
Uniqueness: Platinum, (1,2-cyclohexanediammine-N,N’)(1-hydroxycyclopentanecarboxylato(2-))-, (SP-4-3)- stands out due to its unique combination of ligands, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
135270-93-8 |
|---|---|
Formule moléculaire |
C12H22N2O3Pt |
Poids moléculaire |
437.40 g/mol |
Nom IUPAC |
cyclohexane-1,2-diamine;1-oxidocyclopentane-1-carboxylate;platinum(2+) |
InChI |
InChI=1S/C6H14N2.C6H9O3.Pt/c7-5-3-1-2-4-6(5)8;7-5(8)6(9)3-1-2-4-6;/h5-6H,1-4,7-8H2;1-4H2,(H,7,8);/q;-1;+2/p-1 |
Clé InChI |
JUJHNXRNABYTSG-UHFFFAOYSA-M |
SMILES canonique |
C1CCC(C(C1)N)N.C1CCC(C1)(C(=O)[O-])[O-].[Pt+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


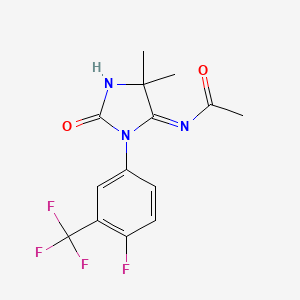

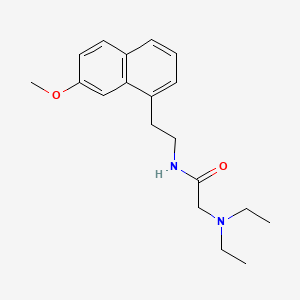
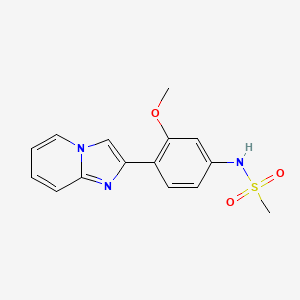
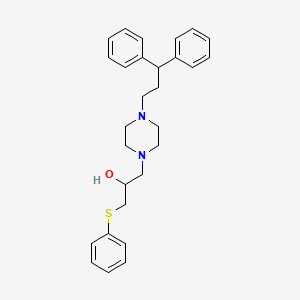
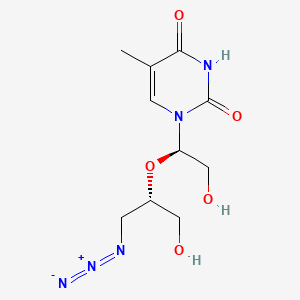
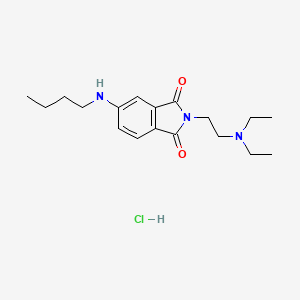

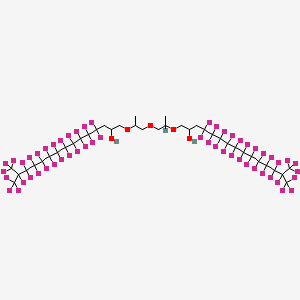

![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;heptyl-(9-methyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)carbamic acid](/img/structure/B12752316.png)
